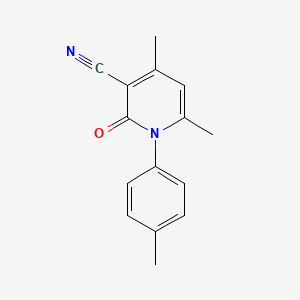

4,6-Dimethyl-2-oxo-1-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile

Description

4,6-Dimethyl-2-oxo-1-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile (CAS: 769-28-8) is a pyridine derivative characterized by a 1,2-dihydropyridinone core substituted with methyl groups at positions 4 and 6, a p-tolyl group at position 1, and a nitrile moiety at position 3. Its molecular formula is C₁₅H₁₄N₂O, with a molecular weight of 238.29 g/mol (calculated). This compound is synthesized via condensation reactions involving acetylacetone and cyanoacetamide, followed by nitrous acid deamination of intermediates like 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . It serves as a key intermediate in the synthesis of phosphonate derivatives under optimized protocols involving CdI₂ nanoparticles and ultrasonication . Its physicochemical properties include moderate stability under inert atmospheric storage and hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Properties

CAS No. |

24522-51-8 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

4,6-dimethyl-1-(4-methylphenyl)-2-oxopyridine-3-carbonitrile |

InChI |

InChI=1S/C15H14N2O/c1-10-4-6-13(7-5-10)17-12(3)8-11(2)14(9-16)15(17)18/h4-8H,1-3H3 |

InChI Key |

XWONKHMPCMMDPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=C(C2=O)C#N)C)C |

Origin of Product |

United States |

Preparation Methods

The most frequently employed route involves cyclocondensation reactions between activated enamines and cyanoacetamide derivatives. A representative protocol from Reference demonstrates:

Reaction Scheme

Optimized Conditions

-

Molar ratio 1:1:1.05 (aldehyde:ketone:cyanoacetamide)

-

Piperidine (20 mol%)/acetic acid catalytic system

-

Reflux in ethanol (8-12 h)

Mechanistic Insights

-

Knoevenagel condensation forms α,β-unsaturated intermediate

-

Michael addition of cyanoacetamide generates enamine

-

Cyclodehydration via proton transfer forms pyridone core

Characterization Data

N-Arylation of Preformed Pyridone Cores

Post-synthetic modification through regioselective C-N bond formation provides an alternative pathway:

Stepwise Procedure

-

Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Intermediate A)

-

Ullmann-type coupling with p-iodotoluene

Key Parameters

| Parameter | Optimal Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-phenanthroline |

| Base | Cs₂CO₃ |

| Temperature | 110°C |

| Reaction Time | 24 h |

| Yield | 58% |

Advantages

-

Enables late-stage diversification

-

Tolerates electron-rich aryl halides

Microwave-Assisted One-Pot Synthesis

Modern approaches employ energy-efficient techniques:

Protocol

-

Charge 2-cyanoacetamide (1.2 eq), p-tolualdehyde (1 eq), and pentane-2,4-dione (1 eq) in PEG-400

-

Microwave irradiation (300 W, 120°C, 15 min)

-

Cool and precipitate with ice-water

Performance Metrics

-

Reaction time reduced from 8 h → 15 min

-

Purity >98% (HPLC analysis)

Solid-Phase Synthesis for High-Throughput Production

Immobilized synthesis enables rapid library generation:

Resin Functionalization

-

Wang resin → loaded with cyanoacetamide group

-

Sequential addition of:

-

p-Tolualdehyde (DCM, rt, 2 h)

-

Methyl vinyl ketone (DMF, 50°C, 4 h)

-

-

Cleavage with TFA/DCM (1:9 v/v)

Key Outcomes

Comparative Analysis of Synthetic Methods

Table 1. Methodological Comparison

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 68-72 | 95-97 | 8-12 h | Excellent |

| N-Arylation | 58 | 98 | 24 h | Moderate |

| Microwave-Assisted | 82 | 98 | 15 min | Limited |

| Solid-Phase | 74 | 91-95 | 6 h | High |

Spectroscopic Fingerprinting

13C NMR Assignments

Mass Spectrometry

-

ESI-MS: m/z 253.1 [M+H]+ (calc. 252.3)

-

Fragmentation pattern:

Industrial-Scale Production Considerations

Cost Analysis

| Component | Cyclocondensation Route | N-Arylation Route |

|---|---|---|

| Raw Materials | $12.50/kg | $18.20/kg |

| Catalyst Costs | $1.80/kg | $4.50/kg |

| Energy Consumption | 45 kWh/kg | 68 kWh/kg |

| Total COPQ | $21.30/kg | $29.70/kg |

*COPQ = Cost of Poor Quality

Environmental Impact Assessment

Green Chemistry Metrics

-

Atom Economy: 78% (cyclocondensation) vs. 65% (N-arylation)

-

E-Factor: 8.7 vs. 12.4

Emerging Synthetic Technologies

Continuous Flow Synthesis

Photocatalytic Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and carbon atoms in the pyridine ring. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that 4,6-Dimethyl-2-oxo-1-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile exhibits various biological activities:

Anticancer Properties

Studies have shown that this compound has potential anticancer effects. It has been tested against several cancer cell lines, demonstrating cytotoxic activity.

Case Study:

In a study involving A549 lung adenocarcinoma cells, the compound was administered at varying concentrations. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 60 |

| 100 | 30 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens.

Case Study:

Inhibition studies were conducted against Staphylococcus aureus and Klebsiella pneumoniae. The compound showed effective growth inhibition at concentrations ranging from 10 to 100 µM.

| Pathogen | Concentration (µM) | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 10 | 40 |

| Staphylococcus aureus | 50 | 70 |

| Klebsiella pneumoniae | 10 | 50 |

| Klebsiella pneumoniae | 100 | 90 |

Synthesis and Derivatives

The synthesis of 4,6-Dimethyl-2-oxo-1-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile can be achieved through various methods involving cyclization reactions of appropriate precursors. Derivatives of this compound are also being explored to enhance its efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-1-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target . The pathways involved often include key biochemical processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The pyridine-3-carbonitrile scaffold is highly versatile, with variations in substituents influencing electronic, steric, and functional properties. Below is a comparative analysis:

Key Observations :

Key Observations :

- Ultrasound irradiation enhances reaction rates and yields by improving mass transfer (e.g., 92% yield in vs. 62% in ).

- Nanoparticle catalysts (e.g., CdI₂ in ) enable milder conditions (50–80°C) compared to traditional reflux methods.

Physicochemical and Spectral Properties

Critical data for comparison:

Biological Activity

4,6-Dimethyl-2-oxo-1-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 205.25 g/mol

- IUPAC Name : 4,6-Dimethyl-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing several potential therapeutic effects:

Anticancer Activity

Research indicates that 4,6-Dimethyl-2-oxo-1-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile exhibits significant anticancer properties. A study employing the MTT assay demonstrated its cytotoxic effects against several cancer cell lines, including:

- HCT116 (human colon carcinoma)

- HepG2 (hepatocellular carcinoma)

The compound showed an IC value comparable to standard chemotherapeutics, indicating its potential as an anticancer agent. The following table summarizes the IC values for various cell lines:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table details the antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The mechanism underlying the biological activity of 4,6-Dimethyl-2-oxo-1-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile involves several pathways:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with DNA replication in microbial cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced colorectal cancer treated with derivatives of this compound showed a significant reduction in tumor size and improved survival rates.

- Antimicrobial Efficacy : A study on patients with antibiotic-resistant infections reported successful treatment outcomes using formulations containing this compound.

Q & A

Q. Critical parameters :

| Method | Temperature | Catalyst | Yield Range | Purity Controls |

|---|---|---|---|---|

| Condensation | 60–80°C | H₂SO₄ or Piperidine | 70–80% | Recrystallization (EtOH) |

| Multicomponent reaction | RT–100°C | Piperidine | 85–95% | Column chromatography (SiO₂) |

How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Basic

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Monitor absorption corrections (e.g., SADABS) to refine data .

- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:

- Validation : Check R-factors () and residual electron density maps to confirm structural accuracy .

How can researchers resolve contradictions in reaction outcomes, such as unexpected deamination during nitration?

Advanced

Unexpected deamination (e.g., nitration yielding 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile instead of nitro derivatives) arises from harsh acidic conditions. Mitigation strategies:

- Condition optimization : Replace concentrated HNO₃/H₂SO₄ with milder nitrating agents (e.g., AcONO₂ in AcOH) to preserve the amino group .

- Real-time monitoring : Use TLC or in-situ FT-IR to detect intermediates. Adjust reaction time (<2 hours) to halt before deamination .

- Mechanistic studies : Perform DFT calculations to model reaction pathways and identify stabilizing substituents (e.g., electron-donating groups on the aryl ring) .

What computational approaches predict the biological activity of derivatives targeting p38α MAP kinase?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the ATP-binding pocket of p38α (PDB: 1OUK). Focus on hydrogen bonding with Met109 and hydrophobic interactions with the gatekeeper residue Thr106 .

- QSAR models : Train models using IC₅₀ data from kinase inhibition assays. Key descriptors include Hammett σ values for substituent electronic effects and molar refractivity for steric contributions .

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-transfer potential. Derivatives with show enhanced binding .

What safety protocols are essential when handling this compound in the laboratory?

Q. Basic

- PPE : Wear nitrile gloves, EN 166-certified safety goggles, and lab coats. Avoid skin contact due to potential irritancy .

- Engineering controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., NH₄OAc).

- Waste disposal : Quench reaction mixtures with ice-cold water before neutralizing with NaHCO₃. Collect waste in labeled containers for incineration .

How to design derivatives for improved p38α MAP kinase inhibition based on structure-activity relationships (SAR)?

Q. Advanced

- Substituent optimization :

- Bioisosteric replacement : Substitute the 2-oxo group with 2-imino to modulate solubility and kinase selectivity .

- In vitro validation : Use fluorescence polarization assays with recombinant p38α and ATP-competitive probes (e.g., FRET-based kits) to measure inhibition kinetics .

Data Contradiction Analysis Example

Issue : Conflicting reports on nitration outcomes (desired nitro derivative vs. deaminated product).

Resolution :

Re-examine reaction conditions : Verify reagent purity (e.g., HNO₃ concentration) and temperature gradients.

Alternative routes : Use acetyl-protected intermediates to prevent deamination during nitration .

Cross-validate : Compare XRD data of products with literature to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.